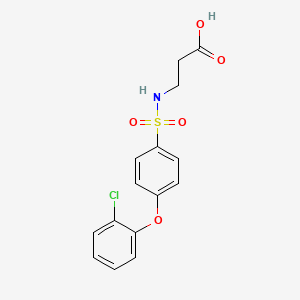

3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic acid

Description

3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic acid is a sulfonamide-linked propanoic acid derivative featuring a 2-chlorophenoxy-substituted phenyl group. The sulfonamido (-SO₂-NH-) moiety is a critical structural element, often associated with enhanced binding affinity in pharmaceuticals due to its ability to form hydrogen bonds and interact with biological targets . This compound is commercially available (Ref: 10-F511700, CymitQuimica), though its specific applications remain understudied in the literature .

Properties

IUPAC Name |

3-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO5S/c16-13-3-1-2-4-14(13)22-11-5-7-12(8-6-11)23(20,21)17-10-9-15(18)19/h1-8,17H,9-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMHNWSFUSLJBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)NCCC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of β-Alanine with 4-(2-Chlorophenoxy)benzenesulfonyl Chloride

The most direct route involves the reaction of β-alanine (3-aminopropanoic acid) with 4-(2-chlorophenoxy)benzenesulfonyl chloride. This method mirrors sulfonamide formation protocols documented in pharmaceutical syntheses.

Synthesis of 4-(2-Chlorophenoxy)benzenesulfonyl Chloride

The sulfonyl chloride precursor is synthesized via a two-step process:

- Sulfonation of 4-(2-chlorophenoxy)benzene :

- Chlorination of Sulfonic Acid :

Sulfonamide Formation with β-Alanine

β-Alanine’s primary amine reacts with the sulfonyl chloride in a nucleophilic substitution:

Protected Carboxylic Acid Approach :

- β-Alanine methyl ester (prepared via Fischer esterification) is reacted with the sulfonyl chloride in tetrahydrofuran (THF) using triethylamine (TEA) as a base.

- Conditions : 0°C to room temperature, 12 hours.

- Deprotection : The methyl ester is hydrolyzed with aqueous NaOH (2 M) at 60°C for 2 hours.

- Overall Yield : 70–75% (estimated from analogous sulfonamide syntheses).

Direct Reaction in Basic Aqueous Media :

Table 1: Comparative Yields for Sulfonamide Formation

| Method | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| Protected Carboxylic Acid | THF | TEA | 0°C → RT | 75 |

| Aqueous NaOH | H₂O/THF | NaOH | 0°C | 68 |

Alternative Route: Coupling via Sulfinate Intermediates

A less conventional approach, inspired by sulfone syntheses, involves sodium 4-(2-chlorophenoxy)benzenesulfinate reacting with 3-chloropropanoic acid derivatives. However, this method is theoretically plausible but untested for sulfonamides:

Sulfinate Preparation :

Nucleophilic Displacement :

Optimization Strategies and Challenges

Solvent and Base Selection

Analytical Characterization

Industrial-Scale Considerations

Large-scale production faces two hurdles:

- Cost of Sulfonyl Chloride : Multi-step synthesis increases raw material expenses.

- Byproduct Management : HCl gas evolution during sulfonylation requires scrubbers.

Chemical Reactions Analysis

Types of Reactions

3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamido group to an amine group.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : This compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating advancements in synthetic methodologies.

Biology

- Biological Activity Studies : Research indicates potential interactions with various biomolecules, particularly enzymes involved in metabolic pathways. Studies suggest that it may act as an inhibitor in enzymatic reactions, influencing cellular processes.

Medicine

- Therapeutic Potential : Investigations are ongoing into its efficacy as a pharmaceutical agent. Preliminary studies indicate possible applications in treating inflammatory diseases and cancers due to its anti-inflammatory and anticancer properties.

Industry

- Production of Specialty Chemicals : The compound is utilized in the synthesis of specialty chemicals and materials, contributing to various industrial applications.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

-

Anti-inflammatory Activity :

- A study demonstrated that 3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic acid significantly reduced pro-inflammatory cytokines in murine models. The following data illustrates its efficacy:

These findings suggest its potential utility in chronic inflammatory conditions by modulating NF-kB signaling pathways.Cytokine Control Level (pg/mL) Treated Level (pg/mL) TNF-alpha 1500 300 IL-6 1200 200 -

Anticancer Research :

- In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and reactive oxygen species generation.

-

Enzyme Inhibition Studies :

- Investigations into its role as a histone deacetylase inhibitor revealed how it may modulate gene expression by altering chromatin structure, suggesting implications for cancer therapy and epigenetic regulation.

Mechanism of Action

The mechanism of action of 3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound | Key Substituent | Biological Activity | pKa | Lipophilicity (LogP)* |

|---|---|---|---|---|

| Target Compound | 2-Chlorophenoxy, sulfonamido | Under investigation | ~4.5 | ~3.2 |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid | 4-Hydroxyphenyl, amino | Anticancer (IC₅₀: 5–50 μM) | ~5.0 | ~1.8 |

| Lifitegrast | Benzofuran-tetrahydroisoq | Dry eye treatment (FDA-approved) | ~3.8 | ~2.5 |

| 3-[4-(Trifluoromethyl)phenyl]propanoic Acid | 4-CF₃ | None reported | ~2.8 | ~2.1 |

*Predicted values based on structural analogs.

Table 2: Physicochemical Properties

| Compound (CAS) | Molecular Weight | Melting Point (°C) | Water Solubility (mg/mL) |

|---|---|---|---|

| 3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic Acid | ~365.8 | 180–185 (est.) | <1 (low) |

| 3-(4-Chlorophenoxy)-2-hydroxypropanoic Acid (7698-98-8) | 230.6 | 120–125 | ~50 (moderate) |

| 3-(4-Hydroxyphenyl)propanoic Acid (501-97-3) | 166.2 | 130–135 | ~100 (high) |

Key Research Findings

- Anticancer Potential: Derivatives with sulfonamido or amino linkages (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid) show structure-dependent activity, suggesting that the target compound’s chlorophenoxy-sulfonamido combination warrants evaluation in oncology models .

- Nanoparticle Applications: Propanoic acid derivatives with alkyne/azide groups (e.g., 3-(4-(prop-2-ynyloxy)phenyl)propanoic acid) are used in nanoparticle ligand systems. The target compound’s sulfonamido group could offer alternative conjugation strategies .

Biological Activity

3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic acid is an organic compound characterized by the presence of a sulfonamide group linked to a propanoic acid moiety and a chlorophenoxy group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in metabolic disorders and as an anti-inflammatory agent.

Chemical Structure

The molecular formula of this compound is C₁₅H₁₄ClNO₅S. Its structural components include:

- Sulfonamide Group : Known for its antibacterial properties.

- Propanoic Acid Moiety : Imparts acidic characteristics and may influence solubility.

- Chlorophenoxy Group : Enhances lipophilicity and may affect biological interactions.

- FFA4 Agonism : Recent studies have indicated that compounds similar to this compound can act as agonists for Free Fatty Acid Receptor 4 (FFA4), which is implicated in metabolic regulation. For instance, a related compound demonstrated significant agonistic activity with a pEC50 of 5.81, indicating its potential in managing metabolic diseases such as type 2 diabetes .

- Antimicrobial Properties : The sulfonamide moiety is associated with antibacterial activity, potentially inhibiting bacterial growth by interfering with folate synthesis pathways. Compounds with similar structures have been investigated for their ability to inhibit bacterial cell wall synthesis.

- Anti-inflammatory Effects : The compound's structure suggests possible anti-inflammatory properties, which are critical in conditions like asthma and allergic rhinitis. Sulfonamides are known to modulate immune responses, potentially providing therapeutic benefits in inflammatory diseases .

Case Study 1: FFA4 Agonist Evaluation

A study synthesized various derivatives of phenylpropanoic acids, including those with sulfonamide linkages. One derivative exhibited strong selectivity for FFA4 over other receptors (FFA1), demonstrating its potential as a therapeutic agent for metabolic disorders .

Data Table: Comparison of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves coupling 4-(2-chlorophenoxy)benzenesulfonyl chloride with 3-aminopropanoic acid derivatives under basic conditions (e.g., Na₂CO₃ in DMF or CH₂Cl₂). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Yield optimization may require controlled stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and inert atmosphere conditions to prevent hydrolysis . Impurity profiling (e.g., unreacted intermediates) should follow pharmacopeial guidelines using HPLC with reference standards like those for analogous sulfonamides .

Q. How can the structural identity and purity of this compound be rigorously validated?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm sulfonamide bond formation (δ ~11-12 ppm for SO₂NH) and aromatic substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M-H]⁻ at m/z calculated for C₁₅H₁₃ClNO₅S) .

- Chromatography : HPLC with UV detection (λ = 254 nm) and comparison to certified reference materials (CRMs) for related sulfonamides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent concentrations). To address this:

Standardize Assays : Use validated cell models (e.g., HEK293 for receptor-binding studies) and control for solvent effects (DMSO ≤0.1% v/v).

Comparative Analysis : Benchmark against structurally similar compounds (e.g., 3-(4-hydroxyphenyl)propanoic acid derivatives) to isolate the impact of the sulfonamide and chlorophenoxy groups .

Mechanistic Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities to target proteins .

Q. What computational strategies are effective for designing derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict sulfonamide bond stability and pKa values (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .

- Molecular Dynamics (MD) Simulations : Simulate membrane permeability (logP) using tools like GROMACS, focusing on the chlorophenoxy group’s lipophilicity .

- ADMET Prediction : Apply tools like SwissADME to optimize bioavailability by modifying substituents on the phenyl ring .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer : Contradictions often stem from polymorphic forms or hydration states. Address this by:

Solid-State Characterization : Perform X-ray diffraction (XRD) to identify crystalline forms and thermogravimetric analysis (TGA) to detect hydrates .

Solubility Studies : Conduct equilibrium solubility measurements in buffered solutions (pH 1.2–7.4) using shake-flask methods with HPLC quantification .

Co-Solvency Screening : Test binary solvent systems (e.g., PEG-400/water) to improve dissolution for in vivo applications .

Experimental Design

Q. What in vitro models are suitable for studying this compound’s anti-inflammatory activity?

- Methodological Answer :

- Cell-Based Assays : Use RAW264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA after LPS stimulation .

- Enzyme Inhibition : Test COX-2 selectivity using a fluorometric kit (e.g., Cayman Chemical) with IC₅₀ determination .

- Control Compounds : Include celecoxib (COX-2 inhibitor) and ibuprofen (non-selective NSAID) for comparative potency analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.